EtDO-P4

Catalog No.
S527484
CAS No.
245329-78-6
M.F
C31H52N2O4
M. Wt
516.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EtDO-P4

CAS Number

245329-78-6

Product Name

EtDO-P4

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide

Molecular Formula

C31H52N2O4

Molecular Weight

516.8 g/mol

InChI

InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1

InChI Key

BBTZZVJOQCCAOR-DLFZDVPBSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Solubility

Soluble in DMSO

Synonyms

3',4'-ethylenedioxy-1-phenyl-2-palmitoyl-3-pyrrolidinepropanol, EDO-P4

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O

Description

The exact mass of the compound EtDO-P4 is 516.3927 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EtDO-P4, chemically known as D-threo-1-(3,4-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol, is a potent inhibitor of UDP-glucose ceramide glucosyltransferase. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes. By inhibiting this enzyme, EtDO-P4 effectively reduces the levels of glycosphingolipids in cells, making it a valuable tool for studying glycosphingolipid functions and their implications in diseases such as cancer and lysosomal storage disorders .

EtDO-P4 primarily acts by inhibiting UDP-glucose ceramide glucosyltransferase. This inhibition leads to a decrease in the synthesis of glucosylceramide, a precursor for complex glycosphingolipids. The chemical reaction can be summarized as follows:

  • Inhibition of UDP-glucose ceramide glucosyltransferase:
    • The enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide.
    • EtDO-P4 competes with UDP-glucose for binding to the active site of the enzyme, effectively blocking the synthesis pathway.

The result is a significant reduction in glycosphingolipid levels, which can be measured using techniques such as thin-layer chromatography .

Research indicates that EtDO-P4 has notable biological effects due to its role as an inhibitor of glycosphingolipid synthesis. For instance, treatment with EtDO-P4 has been shown to enhance the sialylation of recombinant erythropoietin produced in Chinese hamster ovary cells. This enhancement occurs because reduced glycosphingolipid synthesis leads to less competition for sialic acid precursors, thereby increasing the availability for sialylation processes . Additionally, EtDO-P4 does not significantly alter cell proliferation in certain cell lines, suggesting that its primary action is focused on glycosphingolipid biosynthesis rather than general cellular growth mechanisms .

The synthesis of EtDO-P4 involves multiple steps that typically include:

  • Formation of the ethylenedioxyphenyl moiety: This is achieved through reactions involving phenolic compounds and ethylene glycol derivatives.
  • Attachment of palmitoylamino and pyrrolidino groups: These functional groups are introduced through acylation and amination reactions.
  • Purification: The final compound is purified using chromatographic techniques to ensure high purity suitable for biological studies.

The detailed synthetic pathways can vary based on specific laboratory protocols but generally follow established organic synthesis methodologies .

EtDO-P4 has several applications in research and potential therapeutic contexts:

  • Glycosphingolipid Research: It is widely used in studies investigating the roles of glycosphingolipids in cellular signaling and disease mechanisms.
  • Therapeutic Enhancements: By enhancing sialylation in therapeutic proteins like erythropoietin, it may improve their efficacy and stability.
  • Disease Models: It serves as a valuable tool in models of diseases such as Fabry disease and certain cancers where glycosphingolipid metabolism is disrupted .

Interaction studies involving EtDO-P4 focus on its effects on various cellular pathways influenced by glycosphingolipids. For example:

  • Impact on Cell Signaling: Inhibition of glycosphingolipid synthesis can alter signaling pathways associated with growth factors and receptors, such as epidermal growth factor receptor (EGFR).
  • Cellular Responses: Studies have shown that EtDO-P4 treatment can lead to changes in cellular responses related to proliferation and apoptosis, although specific effects may vary between different cell types .

EtDO-P4 shares structural similarities with several other compounds that also inhibit glycosphingolipid biosynthesis. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
D-threo-1-(3-hydroxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanolSimilar backbone structureLess potent than EtDO-P4
P47Inhibits glucosylceramide synthaseDifferent mechanism; less specificity
D-threo-1-(3-methoxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanolSimilar phenolic structureExhibits different biological activity

EtDO-P4 stands out due to its high specificity and potency as an inhibitor of UDP-glucose ceramide glucosyltransferase compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

516.39270814 g/mol

Monoisotopic Mass

516.39270814 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide

Dates

Modify: 2024-02-18
1: Fedoryszak-Kuśka N, Panasiewicz M, Domek H, Pacuszka T. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells. Acta Biochim Pol. 2016;63(2):247-51. doi: 10.18388/abp.2014_930. Epub 2016 May 12. PubMed PMID: 27172362.
2: Park SY, Kwak CY, Shayman JA, Kim JH. Globoside promotes activation of ERK by interaction with the epidermal growth factor receptor. Biochim Biophys Acta. 2012 Jul;1820(7):1141-8. doi: 10.1016/j.bbagen.2012.04.008. Epub 2012 Apr 20. PubMed PMID: 22542783; PubMed Central PMCID: PMC3645941.
3: Li H, Kim WS, Guillemin GJ, Hill AF, Evin G, Garner B. Modulation of amyloid precursor protein processing by synthetic ceramide analogues. Biochim Biophys Acta. 2010 Aug;1801(8):887-95. doi: 10.1016/j.bbalip.2010.05.012. Epub 2010 May 26. PubMed PMID: 20599631.

Explore Compound Types